Cas no 451-79-6 (N-(2-fluorophenyl)methylidenehydroxylamine)
451-79-6 structure
Product Name:N-(2-fluorophenyl)methylidenehydroxylamine
N.o CAS:451-79-6
MF:C7H6FNO
MW:139.127045154572
MDL:MFCD00019958
CID:328836
PubChem ID:6876521
Update Time:2025-04-19
N-(2-fluorophenyl)methylidenehydroxylamine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Fluorobenzaldehyde oxime
- 2-FLUOROBENZALDOXIME
- Benzaldehyde,2-fluoro-, oxime
- 2-Fluor-benzaldehyd-oxim
- 2-Fluor-benzaldoxim
- o-Fluorbenzaldoxim
- o-Fluorobenzaldoxime
- N-(2-fluorophenyl)methylidenehydroxylamine
- YPVOCNRPBFPDLO-UITAMQMPSA-N
- 24652-66-2
- MFCD00019958
- CS-W020474
- Z49568531
- F2163-0251
- SCHEMBL1710498
- (E)-N-[(2-FLUOROPHENYL)METHYLIDENE]HYDROXYLAMINE
- 2-fluorobenzaldehydeoxime
- (NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine
- 2-Fluorobenzaldehyde oxime #
- 451-79-6
- (E)-2-Fluorobenzaldehyde oxime
- EN300-15700
- benzaldehyde,2-fluoro-,oxime
- Benzaldehyde, 2-fluoro-, oxime, [C(E)]-
- AS-30209
- AKOS001082022
- A856631
- (Z)-2-fluoro-benzaldehyde oxime
- YPVOCNRPBFPDLO-WEVVVXLNSA-N
- N-[(2-fluorophenyl)methylidene]hydroxylamine
- (E)-1-(2-fluorophenyl)-N-hydroxymethanimine
- STK082433
-
- MDL: MFCD00019958
- Inchi: 1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
- Chave InChI: YPVOCNRPBFPDLO-WEVVVXLNSA-N
- SMILES: FC1C=CC=CC=1/C=N/O
Propriedades Computadas
- Massa Exacta: 139.04300
- Massa monoisotópica: 139.043341977g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 1
- Complexidade: 127
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.7
- Superfície polar topológica: 32.6Ų
Propriedades Experimentais
- Densidade: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 64.5-65 ºC
- Ponto de ebulição: 202.9±23.0 ºC (760 Torr),
- Ponto de Flash: 76.5±22.6 ºC,
- Solubilidade: 微溶 (5.1 g/L) (25 ºC),
- PSA: 32.59000
- LogP: 1.63380
N-(2-fluorophenyl)methylidenehydroxylamine Informações de segurança
- Declaração de perigo: Irritant
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26; S36/37/39
-
Identificação dos materiais perigosos:
- Termo de segurança:R26;R36/37/39
- Frases de Risco:R36/37/38
N-(2-fluorophenyl)methylidenehydroxylamine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013313-1g |
2-Fluorobenzaldoxime |
451-79-6 | 95% | 1g |
£159.00 | 2022-02-28 | |
| Fluorochem | 013313-5g |
2-Fluorobenzaldoxime |
451-79-6 | 95% | 5g |
£476.00 | 2022-02-28 | |
| Fluorochem | 013313-25g |
2-Fluorobenzaldoxime |
451-79-6 | 95% | 25g |
£1665.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F170424-250mg |
N-(2-fluorophenyl)methylidenehydroxylamine |
451-79-6 | 98% | 250mg |
¥30.90 | 2023-09-02 | |
| Alichem | A019143731-10g |
2-Fluorobenzaldehyde oxime |
451-79-6 | 95% | 10g |
$400.00 | 2023-09-01 | |
| Ambeed | A859513-250mg |
2-Fluorobenzaldehyde oxime |
451-79-6 | 95+% | 250mg |
$41.00 | 2021-07-07 | |
| Ambeed | A859513-1g |
2-Fluorobenzaldehyde oxime |
451-79-6 | 95% | 1g |
$7.0 | 2025-02-21 | |
| Ambeed | A859513-5g |
2-Fluorobenzaldehyde oxime |
451-79-6 | 95% | 5g |
$30.0 | 2025-02-21 | |
| Apollo Scientific | PC8192-1g |
2-Fluorobenzaldoxime |
451-79-6 | 1g |
£70.00 | 2023-09-02 | ||
| Apollo Scientific | PC8192-5g |
2-Fluorobenzaldoxime |
451-79-6 | 5g |
£313.00 | 2023-09-02 |
N-(2-fluorophenyl)methylidenehydroxylamine Literatura Relacionada
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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